2-Methylbenzylamine hydrochloride
Overview
Description
2-Methylbenzylamine hydrochloride is a chemical compound with the molecular formula C8H12ClNO. It is a derivative of benzylamine, where a methyl group is attached to the benzylamine structure, and the hydrochloride salt form enhances its stability and solubility. This compound is used in various scientific research applications, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methylbenzylamine hydrochloride can be synthesized through several methods. One common approach involves the reductive amination of 2-methylbenzaldehyde with ammonia in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is typically carried out in an acidic medium to facilitate the formation of the amine hydrochloride salt.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reductive amination processes, often using continuous flow reactors to enhance efficiency and yield. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Methylbenzylamine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the amine group to a nitro group.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can reduce nitro groups to amines.
Substitution: Nucleophilic substitution reactions can occur with suitable electrophiles, such as alkyl halides.
Major Products Formed:
Oxidation: Formation of 2-methylbenzylamine nitrate.
Reduction: Formation of 2-methylbenzylamine from its nitro derivative.
Substitution: Formation of various alkylated derivatives of 2-methylbenzylamine.
Scientific Research Applications
2-Methylbenzylamine hydrochloride is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: It is used in the study of enzyme mechanisms and as a reagent in biochemical assays.
Industry: It is employed in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
2-Methylbenzylamine hydrochloride is similar to other benzylamine derivatives, such as benzylamine itself and N-methylbenzylamine. the presence of the methyl group at the 2-position of the benzene ring makes it unique in terms of its chemical properties and reactivity.
Comparison with Similar Compounds
Benzylamine
N-Methylbenzylamine
2-Hydroxybenzylamine hydrochloride
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Properties
IUPAC Name |
(2-methylphenyl)methylazanium;chloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N.ClH/c1-7-4-2-3-5-8(7)6-9;/h2-5H,6,9H2,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFUROYYNHZQQOL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C[NH3+].[Cl-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14865-38-4 | |
Record name | Benzenemethanamine, 2-methyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14865-38-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzylamine, o-methyl-, hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014865384 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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